molecular formula C25H36N4OS B2390479 2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide CAS No. 894887-31-1

2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide

Cat. No.: B2390479
CAS No.: 894887-31-1
M. Wt: 440.65
InChI Key: DMIVZZZOSODKPN-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a synthetically derived chemical compound featuring a complex 1,4,8-triazaspiro[4.5]decane core, which is of significant interest in modern drug discovery. This scaffold is frequently investigated for its potential to interact with a variety of biological targets. The structure of this particular analog incorporates a 4-tert-butylphenyl group and a cyclohexyl carboxamide moiety, which may enhance its lipophilicity and membrane permeability. The methylthio (S-CH3) substituent can serve as a key pharmacophoric point or a synthetic handle for further derivatization. Compounds containing the 1,4,8-triazaspiro[4.5]decane skeleton and related heterocycles are often explored as antibacterial and anti-inflammatory agents in scientific research. For instance, novel synthetic hybrids containing similar pharmacophores have demonstrated promising activity against multi-drug-resistant bacterial pathogens like Staphylococcus aureus and Bacillus subtilis, as well as significant efficacy in inhibiting protein denaturation in anti-inflammatory assays . The precise mechanism of action for this specific compound is subject to ongoing research, but its structural features suggest potential for targeting enzymes or receptors in pathogenic microorganisms or inflammatory pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-N-cyclohexyl-3-methylsulfanyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4OS/c1-24(2,3)19-12-10-18(11-13-19)21-22(31-4)28-25(27-21)14-16-29(17-15-25)23(30)26-20-8-6-5-7-9-20/h10-13,20H,5-9,14-17H2,1-4H3,(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMIVZZZOSODKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4CCCCC4)N=C2SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide (CAS No. 19549-93-0) is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex spirocyclic structure that includes a triaza moiety and a tert-butylphenyl group. Its structural complexity may contribute to its diverse biological activities.

Pharmacological Properties

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of similar compounds exhibit antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The potential for this compound to share similar antimicrobial properties is an area of ongoing investigation.
  • Antitumor Activity : Compounds with similar structural frameworks have been evaluated for their antitumor effects. For instance, certain related compounds have demonstrated selective cytotoxicity against various cancer cell lines . This suggests that the target compound may also possess antitumor properties worth exploring.
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures can influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases .

While specific mechanisms for this compound are not yet fully elucidated, insights can be drawn from related compounds:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit key enzymes involved in cancer progression and microbial resistance. This inhibition can lead to reduced proliferation of cancer cells and decreased survival rates of bacteria .
  • Modulation of Signaling Pathways : Compounds with similar functional groups often interact with cellular signaling pathways, influencing apoptosis and cell cycle regulation .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • Antibacterial Evaluation : A study on bromolactone derivatives demonstrated significant antibacterial effects against Escherichia coli and Myzus persicae, indicating the potential for similar activities in the target compound .
  • Antitumor Research : Research on carbazolyl derivatives showed promising results against various human tumor cell lines, suggesting that modifications to the triazaspiro structure could enhance antitumor efficacy .

Data Tables

Biological ActivityRelated CompoundsObserved Effects
AntimicrobialBromolactonesBacteriostatic against Bacillus subtilis
AntitumorCarbazolyl analogsCytotoxicity against KB and HepG2/A2 cells
Neuroprotective4-tert-butylcyclohexanone derivativesModulation of neuroprotective pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities with related triazaspiro compounds:

Compound Name Core Structure R1 (Position 2) R2 (Position 3) R3 (Position 8) Molecular Weight (g/mol) Notable Properties
Target Compound 1,4,8-triazaspiro[4.5]decane 4-tert-butylphenyl Methylthio N-cyclohexylcarboxamide ~495.6* High lipophilicity (logP ~4.2)
2,4-Dioxo-3-propyl-N-[3-(trifluoromethyl)phenyl]-1,3,8-triazaspiro[4.5]decane-8-carboxamide 1,3,8-triazaspiro[4.5]decane 3-(trifluoromethyl)phenyl Propyl N-phenylcarboxamide ~483.5 Enhanced metabolic stability (CF3 group)
tert-Butyl 3-([1,1’-biphenyl]-4-yl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate 1,3,8-triazaspiro[4.5]decane Biphenyl-4-yl Oxo tert-Butyl ester ~461.5 Improved solubility (ester group)

*Calculated using ChemDraw.

Key Observations:

Substituent Effects: The methylthio group in the target compound introduces sulfur-based reactivity, contrasting with the propyl () and oxo () groups. This may influence redox interactions or metabolic pathways .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (based on MACCS and Morgan fingerprints ):

Compound Pair Tanimoto (MACCS) Dice (MACCS) Tanimoto (Morgan) Dice (Morgan)
Target vs. 0.72 0.84 0.68 0.81
Target vs. 0.65 0.78 0.61 0.75
Interpretation:
  • Higher similarity scores with suggest shared pharmacophoric features (e.g., aromatic substituents, carboxamide linkage) that may correlate with overlapping bioactivity profiles .
  • Lower scores with reflect divergent functional groups (ester vs. carboxamide), aligning with differences in solubility and target engagement .

Bioactivity Correlation

While direct bioactivity data for the target compound is unavailable, evidence from hierarchical clustering of structurally related molecules indicates:

  • Compounds with Tanimoto >0.7 often share modes of action (e.g., kinase inhibition, protease binding) .
  • The methylthio group may confer unique interactions with cysteine-rich protein targets, differentiating it from analogues with alkyl or oxo groups .

Analytical Techniques for Comparison

NMR Spectroscopy :

  • Chemical shift differences in regions A (positions 29–36) and B (positions 39–44) (as in ) could localize substituent-induced electronic changes.
  • Example: The tert-butyl group in the target compound would deshield nearby protons vs. the trifluoromethyl group in .

Molecular Networking (MS/MS) :

  • A cosine score >0.8 (indicating high spectral similarity) would group the target compound with and in the same molecular cluster .

Preparation Methods

General Synthesis Strategy

The preparation of 2-(4-tert-butylphenyl)-N-cyclohexyl-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide involves multi-step reactions tailored to construct the spirocyclic core, functionalize substituents, and ensure regioselectivity. Key steps include:

  • Spiro ring formation : Cyclization reactions to fuse the triazaspiro system.
  • Functional group introduction : Incorporation of the 4-tert-butylphenyl, cyclohexyl, and methylthio groups via nucleophilic substitution, coupling, or alkylation.
  • Purification : Recrystallization or chromatographic methods to isolate the final product.

Key Reaction Steps and Mechanisms

Spiro Core Formation

The triazaspiro[4.5]decane backbone is synthesized through cyclization of intermediates containing reactive carbonyl or amine groups. A representative pathway involves:

  • Condensation of amines and carbonyl compounds : For example, reacting a diamine with a diketone or using a cyanide-mediated cyclization.
  • Catalytic cyclization : Palladium-catalyzed coupling reactions or acid-mediated cyclization to form the spiro junction.

Example Reaction Pathway :

Step Reagents/Conditions Purpose
1 Ammonium carbonate, potassium cyanide, ethanol, 110°C Cyclization to form triazaspiro intermediate.
2 Hydrogenation (Pd/C, H₂) Reduction of nitriles or azides to amines.

Optimization and Challenges

Reaction Optimization

Parameter Impact on Yield Optimal Values
Solvent Stabilizes intermediates Polar aprotic (DMF, DMSO).
Temperature Controls reaction rate 60–110°C for cyclization.
Catalyst Loading Enhances selectivity Pd 5–10 mol%.
Steric Hindrance Mitigation

The tert-butyl group may hinder reactions. Solutions include:

  • High-dilution conditions : Reduces side reactions.
  • Microwave-assisted synthesis : Accelerates sluggish reactions.

Purification Strategies

Method Advantages Limitations
Column chromatography High purity Low throughput
Recrystallization Scalability Requires suitable solvent
Crystallization-induced diastereomerization Enantiopure isolation Limited applicability

Comparative Analysis of Analogues

Compound CAS No. Key Differences
2-(4-tert-Butylphenyl)-N-cyclohexyl-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide N/A Ethylthio vs. methylthio.
3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one 1272758-31-2 Lack of spiro structure and substituents.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis involves multi-step reactions, including:

Spirocycle formation : Cyclocondensation of precursors (e.g., cyclohexylamine derivatives) with carbonyl reagents under reflux in aprotic solvents like dichloromethane.

Functionalization : Introduction of the 4-tert-butylphenyl and methylthio groups via nucleophilic substitution or coupling reactions, often requiring catalysts such as palladium or triethylamine .

Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization to isolate the final product.
Optimization strategies :

  • Adjust reaction time and temperature (e.g., 60–80°C for 12–24 hours) to minimize side reactions.
  • Monitor intermediates using TLC or HPLC to track reaction progress .

Advanced: How can structural ambiguities in the triazaspiro core be resolved using spectroscopic and crystallographic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign proton environments using 2D techniques (COSY, HSQC) to distinguish spirocyclic carbons and adjacent substituents. For example, the cyclohexyl group’s protons exhibit distinct splitting patterns in 1H^1H-NMR .
  • X-ray crystallography : Resolve spatial arrangement of the spirocyclic system and confirm stereochemistry. Crystallization in ethanol/water mixtures often yields suitable single crystals .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns, aiding in structural validation .

Basic: What analytical techniques are essential for assessing the compound’s purity and stability?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities; mobile phase gradients of acetonitrile/water are typical .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by heating samples at 10°C/min under nitrogen. Degradation onset temperatures >200°C suggest suitability for high-temperature applications .
  • UV/Vis spectroscopy : Monitor photostability under accelerated light exposure (e.g., 365 nm for 72 hours) to identify degradation products .

Advanced: How can researchers address discrepancies in biological activity data across different assay systems?

Answer:

  • Assay standardization : Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements. For example, IC50_{50} values for kinase inhibition should be validated against reference compounds .
  • Solubility optimization : Test activity in varying DMSO/PBS ratios to rule out solvent-induced artifacts. Poor solubility in aqueous buffers may lead to false negatives .
  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .

Basic: What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes) and predict metabolic pathways .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition risks based on structural descriptors .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories to assess target engagement durability .

Advanced: How can the methylthio group’s reactivity be leveraged for further functionalization?

Answer:

  • Oxidation : Convert the methylthio (-SMe) group to sulfoxide (-SO-) or sulfone (-SO2_2-) using mCPBA (meta-chloroperbenzoic acid) in dichloromethane, enabling polarity modulation .
  • Nucleophilic substitution : Replace -SMe with amines or thiols via SN2 reactions under basic conditions (e.g., K2_2CO3_3 in DMF) .
  • Cross-coupling : Utilize Suzuki-Miyaura reactions to introduce aryl groups at the sulfur site, requiring Pd catalysts and boronic acid derivatives .

Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation via HPLC to identify pH-sensitive moieties (e.g., amide bonds) .
  • Thermal stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks. TGA-DSC combined analysis correlates mass loss with thermal events .
  • Light exposure : Follow ICH Q1B guidelines for photostability testing using controlled UV/visible light chambers .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

Answer:

  • Substituent variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl) or cyclohexyl groups to assess steric/electronic effects on target binding .
  • Bioisosteric replacement : Replace the methylthio group with selenomethyl (-SeMe) or trifluoromethyl (-CF3_3) to enhance metabolic stability .
  • Activity cliffs : Identify abrupt changes in potency (e.g., 10-fold IC50_{50} differences) using molecular fingerprinting and machine learning models .

Basic: What strategies mitigate aggregation or precipitation in biological assays?

Answer:

  • Surfactant addition : Use 0.01% Tween-20 or pluronic F-68 to stabilize colloidal dispersions .
  • Cosolvent systems : Optimize DMSO concentrations (<1% v/v) in cell culture media to maintain solubility without cytotoxicity .
  • Dynamic light scattering (DLS) : Monitor particle size distribution during assay development to detect aggregation .

Advanced: How can environmental impact assessments be integrated into the compound’s research lifecycle?

Answer:

  • Fate analysis : Use EPI Suite to predict biodegradation half-lives and bioaccumulation potential based on logKow_{ow} and molecular weight .
  • Ecotoxicology assays : Test acute toxicity in Daphnia magna or zebrafish embryos (LC50_{50}/EC50_{50}) to assess ecological risks .
  • Green chemistry metrics : Calculate E-factors (waste per product mass) and atom economy to minimize synthetic waste .

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